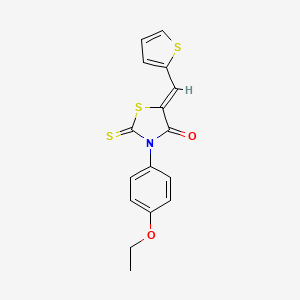

3-(4-Ethoxy-phenyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one

Description

3-(4-Ethoxy-phenyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a 4-ethoxy-phenyl group at position 3 and a thiophen-2-ylmethylene substituent at position 3. Rhodanine derivatives are renowned for their biological activities, including antimicrobial, antiviral, and antidiabetic properties .

Properties

IUPAC Name |

(5Z)-3-(4-ethoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S3/c1-2-19-12-7-5-11(6-8-12)17-15(18)14(22-16(17)20)10-13-4-3-9-21-13/h3-10H,2H2,1H3/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZUGQLZVGSFGB-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-phenyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-phenyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Ethoxy-phenyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-phenyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Geometry and Interactions

Position 5 Substituents

- Thiophen-2-ylmethylene vs. Benzylidene/Azulenylmethylene: The thiophene ring in the target compound introduces sulfur-based conjugation, differing from the aromatic π-systems in (5Z)-5-(2-hydroxybenzylidene)-3-phenylrhodanine () or (Z)-5-(azulen-1-ylmethylene) derivatives (). Thiophene’s lower electronegativity compared to benzene may reduce dipole interactions but enhance charge-transfer capabilities . Azulene-containing analogues () exhibit distinct redox behavior due to azulene’s non-alternant aromatic system, which is absent in the thiophene-based target compound.

Position 3 Substituents

- 4-Ethoxy-phenyl vs. Phenyl/Methoxy-substituted Phenyl: The 4-ethoxy group in the target compound increases steric bulk and lipophilicity compared to 3-phenylrhodanine () or 5-(4-dimethylaminobenzylidene) derivatives (). This may enhance binding to hydrophobic enzyme pockets.

Electronic and Steric Properties

- Electronic Effects : The ethoxy group (target compound) is moderately electron-donating, whereas chloro/fluoro substituents () are electron-withdrawing, affecting charge distribution and reactivity.

- Steric Effects : Ethoxy’s larger size compared to methoxy () or hydroxy () may hinder rotation around the C5–methylene bond, influencing conformational stability .

Biological Activity

3-(4-Ethoxy-phenyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: CHNOS. Its unique arrangement of functional groups contributes to its biological activity. The thiazolidinone core is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death and inhibition of tumor growth .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 8.9 - 15.1 | Apoptosis |

| K562 | 8.5 - 14.9 | Apoptosis |

| MDA-MB-361 | 12.7 - 25.6 | Apoptosis |

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. Studies indicate that it exhibits bactericidal effects by disrupting bacterial cell walls and inhibiting protein synthesis .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 - 30 |

| Escherichia coli | 10 - 20 |

| Candida albicans | 20 - 40 |

Antioxidant Activity

Thiazolidinone derivatives, including this compound, have been evaluated for their antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases .

The biological activities of this compound are primarily attributed to its interaction with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It affects signaling pathways related to apoptosis and cell cycle regulation.

- Antioxidative Mechanisms : It enhances the body's defense against oxidative stress by upregulating antioxidant enzymes.

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with leukemia showed that a thiazolidinone derivative improved survival rates when used alongside conventional chemotherapy.

- Antimicrobial Efficacy : In vitro testing against multi-drug resistant strains of bacteria demonstrated that the compound significantly reduced bacterial load compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Ethoxy-phenyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a rhodanine core (2-thioxo-thiazolidin-4-one) is functionalized via Knoevenagel condensation with aromatic aldehydes (e.g., 4-ethoxybenzaldehyde) and thiophene derivatives. Key steps include:

- Step 1 : Reacting 3-allylrhodanine with a pyrazol-4-ylmethylene precursor in tetrahydrofuran (THF) under reflux for 8–12 hours .

- Step 2 : Purification via silica gel chromatography (hexane:ethyl acetate, 1:9) to isolate the product. Yield optimization requires strict temperature control (±2°C) and anhydrous conditions.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, supported by NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the ethoxy-phenyl (δ 1.4 ppm for -OCHCH) and thiophene (δ 6.8–7.5 ppm) groups .

- X-ray Crystallography : Resolve stereochemistry (e.g., Z/E configuration at the methylene bridge) using SHELXL software for refinement .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 461.6 [M+H]) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (MIC values against S. aureus and E. coli) with ciprofloxacin as a positive control .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations, comparing IC values to doxorubicin .

- Anti-inflammatory Testing : Inhibit COX-2 enzyme activity via ELISA, with celecoxib as a reference .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

- Methodological Answer :

- DFT Setup : Use B3LYP/6-311++G(d,p) basis set in Gaussian 16 to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. The ethoxy group’s electron-donating effect stabilizes the LUMO (-2.1 eV), enhancing electrophilic reactivity .

- Mechanistic Insights : Simulate the Knoevenagel condensation transition state (activation energy ~25 kcal/mol) to optimize catalyst choice (e.g., piperidine vs. DMAP) .

Q. How do structural modifications (e.g., substituent effects) influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace the ethoxy group with nitro (-NO) or fluoro (-F) groups to assess antimicrobial potency. For example:

- 4-Nitro analog : MIC drops from 32 μg/mL to 8 μg/mL against S. aureus due to increased electrophilicity .

- 4-Fluoro analog : Reduced COX-2 inhibition (IC 45 μM vs. 28 μM) attributed to weaker hydrogen bonding .

- Data Analysis : Use ANOVA (p < 0.05) to compare bioactivity across analogs, followed by molecular docking (AutoDock Vina) to predict binding poses .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Case Example : If a compound shows high in vitro anticancer activity (IC 12 μM) but poor in vivo efficacy:

Solubility Check : Measure logP (e.g., 3.8 via shake-flask method) to identify bioavailability issues .

Metabolic Stability : Use liver microsome assays (t < 15 min suggests rapid clearance) .

Formulation Adjustments : Nanoencapsulation (PLGA nanoparticles) to enhance pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.